MI-773

Catalog No.
S548242
CAS No.
M.F
C29H34Cl2FN3O3
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MI-773

Product Name

MI-773

IUPAC Name

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1

InChI Key

IDKAKZRYYDCJDU-YJRDPZTCSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

MI773; MI-773; MI 773

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Description

The exact mass of the compound (2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide is 561.19613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MI-773, also known as SAR405838, is a potent small-molecule inhibitor targeting the mouse double minute 2 (MDM2) protein. MDM2 is a negative regulator of the tumor suppressor protein p53, and its overexpression is often associated with various cancers. MI-773 effectively disrupts the MDM2-p53 interaction, leading to stabilization and activation of p53, which in turn promotes cell cycle arrest and apoptosis in cancer cells. This compound has shown significant efficacy in preclinical models, particularly in tumors with wild-type p53, making it a promising candidate for cancer therapy .

  • There is no publicly available information on the mechanism of action of this specific molecule.
  • As with any unknown compound, it is advisable to handle this molecule with caution following general laboratory safety practices.

Additional Information

Scientific research on organic molecules often involves synthesizing new molecules and testing them for biological activity or other properties. Since this is a complex molecule, it is likely that it was synthesized by researchers but not fully characterized.

If you are interested in learning more about organic chemistry and functional groups, here are some general resources:

The primary mechanism of action for MI-773 involves its binding to MDM2, which prevents MDM2 from ubiquitinating p53. This inhibition leads to the accumulation of p53 in the nucleus, where it can activate transcription of genes involved in cell cycle regulation and apoptosis. The chemical structure of MI-773 allows it to fit into the hydrophobic pocket of MDM2, thereby blocking its interaction with p53 .

In vitro studies have demonstrated that MI-773 induces cell cycle arrest and apoptosis in various cancer cell lines by stabilizing p53 levels and enhancing its transcriptional activity .

MI-773 exhibits high selectivity for MDM2 over other proteins, showing a binding affinity characterized by an inhibition constant (K_i) of approximately 0.88 nM. Its biological activity has been evaluated in multiple cancer types, including neuroblastoma and liposarcoma. In these studies, MI-773 effectively inhibited cell proliferation and induced apoptosis in cell lines expressing wild-type p53. The compound has also demonstrated synergy with conventional chemotherapeutics like doxorubicin, enhancing their cytotoxic effects .

MI-773 is primarily investigated for its potential as an anticancer agent. Its ability to reactivate p53 makes it suitable for treating cancers characterized by MDM2 overexpression and p53 mutation or dysfunction. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies for solid tumors, particularly those with wild-type p53 . Additionally, MI-773 may serve as a useful tool in research settings for studying p53-related pathways.

Extensive interaction studies have shown that MI-773 selectively inhibits the MDM2-p53 interaction without significantly affecting other cellular pathways. Its specificity is crucial for minimizing off-target effects commonly seen with broader-spectrum chemotherapeutic agents. Research indicates that MI-773 enhances the cytotoxic effects of other drugs while maintaining a favorable safety profile in preclinical models .

Several compounds share structural or functional similarities with MI-773 as MDM2 inhibitors. A comparison highlights their unique attributes:

Compound NameMechanism of ActionBinding Affinity (K_i)Clinical Status
Nutlin-3aMDM2 antagonist~30 nMApproved for research
RG-7112MDM2 antagonist~50 nMClinical trials ongoing
YH239-EEMDM2 antagonist~100 nMPreclinical stage
MI-773MDM2 antagonist~0.88 nMPhase I clinical trials

Uniqueness of MI-773:
MI-773 stands out due to its significantly lower K_i value compared to other inhibitors, indicating a higher binding affinity for MDM2. This property may translate into enhanced therapeutic efficacy and lower required dosages in clinical settings .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

561.1961255 g/mol

Monoisotopic Mass

561.1961255 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Andrews A, Warner K, Rodriguez-Ramirez C, Pearson AT, Nör F, Zhang Z, Kerk S,
2: Wong JH, Alfatah M, Sin MF, Sim HM, Verma CS, Lane DP, Arumugam P. A yeast
3: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS,
4: Nör F, Warner KA, Zhang Z, Acasigua GA, Pearson AT, Kerk SA, Helman JI,
5: Warner KA, Nör F, Acasigua GA, Martins MD, Zhang Z, McLean SA, Spector ME,

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